2,5-Dibromo-6-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-6-fluorotoluene: is an organic compound with the molecular formula C₇H₅Br₂F and a molecular weight of 267.92 g/mol . It consists of a toluene ring substituted with two bromine atoms at the 2nd and 5th positions and one fluorine atom at the 6th position . This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5-Dibromo-6-fluorotoluene typically involves the bromination and fluorination of toluene derivatives. One common method includes the bromination of 2,5-dibromotoluene followed by fluorination using a suitable fluorinating agent . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired substitution pattern.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-Dibromo-6-fluorotoluene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted toluenes can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Reduced derivatives such as alcohols or alkanes.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
Chemistry:
2,5-Dibromo-6-fluorotoluene is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine:
In biological research, derivatives of this compound are used as probes to study protein-protein interactions and other biochemical processes. Its fluorescent properties make it useful in imaging and diagnostic applications .
Industry:
The compound is used in the development of advanced materials, including polymers and pharmaceuticals. Its derivatives are explored for their potential in creating new drugs and materials with specific properties .
Mechanism of Action
The mechanism of action of 2,5-Dibromo-6-fluorotoluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates .
Molecular Targets and Pathways:
In biological systems, the compound’s derivatives may interact with specific proteins or enzymes, altering their activity and leading to observable biological effects. The exact pathways depend on the nature of the derivative and the biological context .
Comparison with Similar Compounds
2,5-Dibromotoluene: Lacks the fluorine substituent, making it less reactive in certain substitution reactions.
2,6-Dibromo-4-fluorotoluene: Has a different substitution pattern, leading to different reactivity and applications.
2-Bromo-6-fluorotoluene: Contains only one bromine atom, resulting in different chemical properties and uses.
Uniqueness:
2,5-Dibromo-6-fluorotoluene’s unique combination of bromine and fluorine substituents at specific positions on the toluene ring gives it distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to participate in a wide range of reactions, including Suzuki–Miyaura coupling, highlights its versatility and importance in research and industrial applications .
Properties
IUPAC Name |
1,4-dibromo-2-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFJZRFCAKXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.